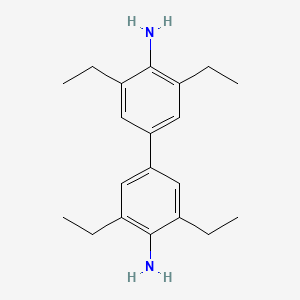

3,3',5,5'-Tetraethylbenzidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-amino-3,5-diethylphenyl)-2,6-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-5-13-9-17(10-14(6-2)19(13)21)18-11-15(7-3)20(22)16(8-4)12-18/h9-12H,5-8,21-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDCZOHBKQQLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C2=CC(=C(C(=C2)CC)N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Postulated Synthesis and Purification of 3,3',5,5'-Tetraethylbenzidine

Disclaimer: Publicly available scientific literature and patent databases do not contain a specific, experimentally validated protocol for the synthesis and purification of 3,3',5,5'-Tetraethylbenzidine. The following technical guide presents a postulated synthetic route and purification methodology based on established chemical principles and analogous procedures reported for the structurally similar compound, 3,3',5,5'-tetramethylbenzidine (B1203034). This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and optimized under appropriate laboratory conditions.

Introduction

3,3',5,5'-Tetra-substituted benzidines are a class of aromatic amines with applications in various fields, including as chromogenic substrates in enzyme-linked immunosorbent assays (ELISAs) and as intermediates in the synthesis of polymers and dyes. While 3,3',5,5'-tetramethylbenzidine (TMB) is a well-characterized and widely used compound, information regarding its tetraethyl analogue, this compound, is scarce. This guide outlines a plausible three-step synthesis of this compound starting from 2,6-diethylaniline (B152787), based on analogous reactions for the synthesis of TMB[1]. The proposed pathway involves an initial oxidative coupling of 2,6-diethylaniline to form the corresponding azobenzene (B91143), followed by reduction to the hydrazobenzene (B1673438), and finally, an acid-catalyzed benzidine (B372746) rearrangement to yield the target compound.

Proposed Synthesis Pathway

The postulated synthesis of this compound is a three-step process, as illustrated in the workflow diagram below.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols (Analogous)

The following protocols are adapted from the synthesis of 3,3',5,5'-tetramethylbenzidine and should be considered as a starting point for the synthesis of the tetraethyl analogue. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3,3',5,5'-Tetraethyl-azobenzene (Analogous Protocol)

This step involves the oxidative coupling of 2,6-diethylaniline to form the corresponding azobenzene.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Molar Equivalents |

| 2,6-Diethylaniline | 149.23 | (To be determined) | 1.0 |

| Potassium Permanganate (B83412) (KMnO₄) | 158.03 | (To be determined) | 1.0 - 2.0 |

| Ethyl Acetate (B1210297) | 88.11 | (Sufficient volume) | - |

Procedure:

-

Dissolve 2,6-diethylaniline in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add potassium permanganate to the solution while stirring vigorously. The molar ratio of 2,6-diethylaniline to potassium permanganate may range from 1:1 to 1:2[1].

-

Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove manganese dioxide.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain crude 3,3',5,5'-tetraethyl-azobenzene.

Step 2: Synthesis of 3,3',5,5'-Tetraethyl-hydrazobenzene (Analogous Protocol)

This step involves the reduction of the azobenzene intermediate to the corresponding hydrazobenzene.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Molar Equivalents |

| 3,3',5,5'-Tetraethyl-azobenzene | (To be determined) | (From Step 1) | 1.0 |

| Zinc Powder (Zn) | 65.38 | (To be determined) | 2.0 |

| Hydrochloric Acid (HCl) | 36.46 | (To be determined) | 3.0 - 4.0 |

| Ethyl Acetate | 88.11 | (Sufficient volume) | - |

| Sodium Hydroxide (B78521) (NaOH) solution | 40.00 | (To be determined) | - |

Procedure:

-

Dissolve the crude 3,3',5,5'-tetraethyl-azobenzene in ethyl acetate in a round-bottom flask.

-

Add hydrochloric acid (e.g., 6M solution) and zinc powder to the solution. The molar ratio of azobenzene to hydrochloric acid to zinc is proposed to be 1:3-4:2[1].

-

Stir the mixture at room temperature. The disappearance of the color of the azobenzene can be used to monitor the reaction.

-

After the reaction is complete, neutralize the mixture by the slow addition of a sodium hydroxide solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude 3,3',5,5'-tetraethyl-hydrazobenzene.

Step 3: Synthesis of this compound (Analogous Protocol)

This final step is the acid-catalyzed rearrangement of the hydrazobenzene to the desired benzidine.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Molar Equivalents |

| 3,3',5,5'-Tetraethyl-hydrazobenzene | (To be determined) | (From Step 2) | 1.0 |

| Hydrochloric Acid (HCl) | 36.46 | (Catalytic amount) | - |

| Organic Solvent (e.g., Ethanol) | 46.07 | (Sufficient volume) | - |

Procedure:

-

Dissolve the crude 3,3',5,5'-tetraethyl-hydrazobenzene in a suitable organic solvent such as ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid. The benzidine rearrangement is an acid-catalyzed process[2].

-

Stir the reaction mixture. The reaction may require heating to proceed at a reasonable rate. Monitor the formation of the product by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Methods

Purification of the final product is crucial to obtain this compound of high purity. The following methods are suggested based on the expected properties of the compound.

-

Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowed to cool slowly. The purified crystals can then be collected by filtration.

-

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would need to be determined by TLC analysis.

Data Presentation

As no experimental data for the synthesis of this compound is available, the following table presents the proposed reaction parameters for the analogous synthesis of 3,3',5,5'-tetramethylbenzidine, which can serve as a starting point for optimization.

Table 1: Proposed Reaction Parameters for the Analogous Synthesis of 3,3',5,5'-Tetramethylbenzidine[1]

| Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature |

| 1. Oxidation | 2,6-Dimethylaniline | KMnO₄ | 1 : 1-2 | Ethyl Acetate | Room Temp. |

| 2. Reduction | 2,2',6,6'-Tetramethyl-azobenzene | Zn / HCl | 1 : 2 : 3-4 | Ethyl Acetate | Room Temp. |

| 3. Rearrangement | 2,2',6,6'-Tetramethyl-hydrazobenzene | HCl | Catalytic | Ethanol | (Not specified) |

Conclusion

This technical guide provides a comprehensive overview of a postulated synthetic route for this compound, a compound for which no direct synthesis protocol is currently available in the public domain. The proposed three-step synthesis, involving oxidative coupling, reduction, and benzidine rearrangement, is based on well-established chemical transformations and analogous procedures for the corresponding tetramethyl derivative. The provided experimental protocols and reaction parameters are intended to serve as a foundational framework for researchers to develop a robust and efficient synthesis of this target molecule. Further experimental investigation is required to optimize the reaction conditions, yields, and purification methods for this compound.

References

The Chromogenic Reaction of 3,3',5,5'-Tetramethylbenzidine in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate extensively utilized in enzyme-linked immunosorbent assays (ELISAs) and other enzymatic assays employing horseradish peroxidase (HRP). This technical guide provides an in-depth exploration of the mechanism of action of TMB, detailing the enzymatic reaction, its kinetics, and the spectral properties of its oxidation products. Furthermore, this guide furnishes detailed experimental protocols for the application of TMB in a typical ELISA workflow, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The enzymatic oxidation of a chromogenic substrate is a cornerstone of many biological assays, providing a quantifiable and often colorful signal proportional to the activity of an enzyme. In the realm of immunoassays, horseradish peroxidase (HRP), conjugated to a detection antibody, is a widely used enzyme. Its popularity stems from its stability, high catalytic activity, and the availability of a variety of sensitive chromogenic substrates. Among these, 3,3',5,5'-Tetramethylbenzidine (TMB) has emerged as a preferred substrate due to its high sensitivity and lower toxicity compared to other benzidine-based compounds.[1] This guide will elucidate the chemical transformations TMB undergoes in the presence of HRP and a peroxide source, providing the technical details necessary for its effective use in research and development.

Mechanism of Action

The enzymatic reaction of TMB is a two-step oxidation process catalyzed by HRP in the presence of hydrogen peroxide (H₂O₂). HRP first reacts with H₂O₂ to form a high-oxidation-state intermediate, often referred to as Compound I. This activated enzyme complex then oxidizes TMB in two successive one-electron steps.

Step 1: One-Electron Oxidation

In the initial step, HRP Compound I abstracts a single electron from a TMB molecule, resulting in the formation of a blue-colored, water-soluble charge-transfer complex. This complex is an equilibrium mixture of the TMB radical cation and a dimer of the radical cation and a neutral TMB molecule. This blue product exhibits a primary absorbance maximum at approximately 652 nm and a secondary peak around 370 nm.[2][3][4][5][6]

Step 2: Two-Electron Oxidation and Reaction Termination

The reaction can be stopped by the addition of an acid, typically sulfuric acid (H₂SO₄). The acidic environment facilitates the non-enzymatic conversion of the blue charge-transfer complex into a yellow, water-soluble diimine product. This final product is the result of a two-electron oxidation of the initial TMB molecule. The yellow diimine has a single, strong absorbance maximum at 450 nm.[2][3][4][5][6] The addition of a stop solution not only halts the enzymatic reaction, allowing for accurate endpoint measurements, but also enhances the sensitivity of the assay, as the molar extinction coefficient of the yellow diimine is higher than that of the blue charge-transfer complex.[3][4][7]

Below is a diagram illustrating the enzymatic oxidation of TMB.

Quantitative Data

The performance of TMB as a chromogenic substrate is characterized by the spectral properties of its oxidation products and the kinetic parameters of the enzymatic reaction.

Spectral Properties

The distinct absorbance maxima of the TMB oxidation products are crucial for their quantification in enzymatic assays.

| Product | Color | Absorbance Maxima (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| TMB (reduced) | Colorless | ~285 | Not typically measured in assays |

| Charge-Transfer Complex | Blue | 370 and 652 | 3.9 x 10⁴ at 652 nm[3][4][6][7] |

| Diimine Product | Yellow | 450 | 5.9 x 10⁴ at 450 nm[3][4][6][7] |

Table 1: Spectral Properties of TMB and its Oxidation Products.

Kinetic Parameters

The Michaelis-Menten model is often used to describe the kinetics of the HRP-TMB reaction. The Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are key parameters that define the enzyme-substrate interaction and the catalytic efficiency. The following table presents kinetic parameters for HRP with TMB and H₂O₂ in a phosphate-buffered saline (PBS) solution.

| Substrate | Kₘ (μM) | Vₘₐₓ (μM min⁻¹) |

| TMB | 434 ± 10 | 6.00 ± 0.53 |

| H₂O₂ | 3700 ± 200 | 5.23 ± 0.37 |

Table 2: Apparent Kinetic Parameters for the HRP-catalyzed oxidation of TMB in PBS.[1]

Experimental Protocols

The following section provides a detailed methodology for a typical ELISA using a TMB substrate system.

Reagent Preparation

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

-

Primary and Secondary Antibodies: Diluted in blocking buffer to their optimal concentrations as determined by titration. The secondary antibody should be conjugated to HRP.

-

TMB Substrate Solution: Many commercial kits provide a ready-to-use, one-component TMB solution containing TMB and a peroxide substrate in a stabilized buffer. If using a two-component system, mix the TMB solution and the peroxide solution according to the manufacturer's instructions immediately before use. Allow the solution to come to room temperature before use.

-

Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

ELISA Workflow

The following diagram outlines the key steps in a standard indirect ELISA protocol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

Navigating the Physicochemical Landscape of 3,3',5,5'-Tetraethylbenzidine: A Technical Guide to Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,3',5,5'-Tetraethylbenzidine (TEB). Due to the limited availability of specific experimental data for TEB in publicly accessible literature, this guide leverages data from the closely related and well-studied analogue, 3,3',5,5'-Tetramethylbenzidine (TMB), as a predictive framework. This document outlines the expected solubility of TEB in various organic solvents and discusses its stability under different conditions, drawing parallels from TMB's established characteristics. Furthermore, this guide details robust experimental protocols for the systematic determination of both solubility and stability, empowering researchers to generate precise data for TEB. These methodologies are grounded in established principles for the analysis of aromatic amines and are designed to meet the rigorous standards of drug development and scientific research.

Introduction

This compound (TEB) is an aromatic amine, a derivative of benzidine. The physicochemical properties of such compounds, particularly solubility and stability, are fundamental to their application in various scientific and industrial fields, including as intermediates in chemical synthesis and potentially in the development of novel diagnostics and therapeutics. Understanding the solubility of TEB in a range of solvents is critical for designing appropriate formulation strategies, ensuring bioavailability, and enabling various analytical procedures. Similarly, a thorough understanding of its stability profile under diverse environmental conditions—such as pH, temperature, and light exposure—is paramount for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact efficacy and safety.

This guide addresses the current information gap regarding TEB by providing a detailed examination of the known properties of its close structural analogue, 3,3',5,5'-Tetramethylbenzidine (TMB). The substitution of methyl groups with ethyl groups is expected to influence lipophilicity and, consequently, solubility. However, the fundamental chemical behavior and susceptibility to degradation are likely to be similar. The experimental protocols provided herein offer a clear roadmap for researchers to empirically determine the precise solubility and stability characteristics of TEB.

Predicted Solubility of this compound

Based on the available data for 3,3',5,5'-Tetramethylbenzidine (TMB), it is anticipated that this compound (TEB) will exhibit poor solubility in aqueous solutions and good solubility in various organic solvents. The increased hydrophobicity imparted by the four ethyl groups compared to the methyl groups in TMB is likely to further decrease its water solubility and enhance its solubility in non-polar organic solvents.

The following table summarizes the known solubility of TMB in several organic solvents, which can serve as a predictive guide for TEB.

| Solvent | Solubility of 3,3',5,5'-Tetramethylbenzidine (TMB) | Predicted Solubility of this compound (TEB) |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Expected to be soluble |

| 96% Ethanol | Soluble[1] | Expected to be soluble |

| Acetone | Soluble[1] | Expected to be soluble |

| Chloroform | Soluble[1] | Expected to be soluble |

| Toluene | Soluble[1] | Expected to be soluble |

| Ethyl Acetate | Soluble | Expected to be soluble |

| Water | Insoluble[1] | Expected to be insoluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data for TEB, the shake-flask method is a widely accepted and reliable technique.

3.1. Materials

-

This compound (as solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid TEB to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

-

Quantification:

-

Analyze the diluted filtrate using a validated HPLC method to determine the concentration of dissolved TEB.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

-

3.3. Diagram of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability of this compound

The stability of aromatic amines like TEB can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Based on the behavior of TMB, TEB is expected to be sensitive to light and oxidation.

4.1. Predicted Stability Profile

-

Light Sensitivity: TMB is known to be degraded by sunlight and fluorescent lights. It is highly probable that TEB will exhibit similar photosensitivity. Therefore, it is recommended that TEB and its solutions be protected from light.

-

Oxidative Stability: Aromatic amines are susceptible to oxidation. The oxidation of TMB is a well-characterized process, often catalyzed by peroxidases, leading to colored products. TEB is likely to undergo similar oxidative degradation in the presence of oxidizing agents or catalysts.

-

pH Stability: The stability of aromatic amines can be pH-dependent. While specific data for TEB is unavailable, studies on other primary aromatic amines have shown instability in acidic media.

-

Thermal Stability: The stability of TEB at various temperatures should be empirically determined.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve exposing the compound to stress conditions that are more severe than accelerated storage conditions.

5.1. Stress Conditions

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C

-

Neutral Hydrolysis: Purified water at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation (Solid State): 80 °C

-

Photostability (Solution and Solid State): Exposure to light according to ICH Q1B guidelines.

5.2. Procedure

-

Sample Preparation: Prepare solutions of TEB in appropriate solvents and expose them to the stress conditions outlined above. A control sample should be stored under normal conditions.

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent TEB from its degradation products.

-

Data Analysis: Quantify the amount of remaining TEB and any major degradation products. The degradation pathway can be elucidated by identifying the structure of the degradation products, often using mass spectrometry (MS).

References

An In-depth Technical Guide to the Spectroscopic Properties and Analysis of 3,3',5,5'-Tetraalkylbenzidines, with a Focus on the Widely Used Chromogenic Substrate 3,3',5,5'-Tetramethylbenzidine (TMB)

Disclaimer: While this guide addresses the user's request for information on 3,3',5,5'-Tetraethylbenzidine, a comprehensive search of scientific literature and chemical databases did not yield specific spectroscopic or analytical data for this particular compound. It is likely not a commonly used reagent. Therefore, this document provides a detailed technical overview of its close and extensively studied analog, 3,3',5,5'-Tetramethylbenzidine (TMB) . The chemical principles, oxidation mechanism, and analytical workflows described herein are expected to be highly analogous for the tetraethyl derivative, although specific quantitative values such as absorption maxima, molar extinction coefficients, and NMR chemical shifts will differ.

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP) and other peroxidases.[1][2] Its use has largely replaced hazardous benzidine (B372746) derivatives in many applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISAs).[2][3] The utility of TMB lies in its ability to undergo a one- or two-electron oxidation in the presence of a peroxidase and hydrogen peroxide, resulting in soluble, colored products that can be quantified spectrophotometrically.[4][5]

Spectroscopic Properties

The spectroscopic characteristics of TMB are intrinsically linked to its oxidation state. The unoxidized form is colorless, while its oxidation products are intensely colored.

UV-Vis Spectroscopy

The peroxidase-catalyzed oxidation of TMB proceeds in two main steps, each yielding a distinct chromophore:

-

One-Electron Oxidation: TMB is first oxidized to a blue-colored cation radical. This species exists in equilibrium with a charge-transfer complex formed between the parent diamine and the final diimine.[4][5] This complex has a maximum absorbance (λmax) in the range of 650-655 nm .[4][6] It also exhibits a secondary, less intense peak around 370 nm .[6][7]

-

Two-Electron Oxidation: Further oxidation, or the addition of an acid (e.g., sulfuric acid), converts the blue charge-transfer complex into a yellow-colored diimine product.[4][5] This diimine has a maximum absorbance (λmax) at 450 nm .[4][7] The acidification step not only stops the enzymatic reaction but also typically enhances the sensitivity of the assay.[7]

A summary of the key UV-Vis spectroscopic data for TMB and its oxidation products is presented in Table 1.

Table 1: UV-Vis Spectroscopic Data for TMB Oxidation Products

| Species | Color | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Notes |

| TMB (Reduced) | Colorless | ~285 nm (in organic solvents) | Not typically used for quantification | The parent compound's absorption is in the UV range. |

| One-Electron Oxidation Product | Blue | 650-655 nm | 39,000 M-1cm-1[4][5] | A secondary peak is also observed at 370 nm.[6][7] |

| Two-Electron Oxidation Product | Yellow | 450 nm | 59,000 M-1cm-1[4][5] | Formed upon further oxidation or acidification of the blue product. |

Fluorescence Spectroscopy

While primarily used as a colorimetric substrate, the unoxidized form of TMB is fluorescent. In ethanol, it exhibits a fluorescence quantum yield of 0.29.[8] However, its analytical applications are predominantly based on absorbance rather than fluorescence.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of TMB. While detailed spectra for the tetraethyl derivative are unavailable, data for TMB (C₁₆H₂₀N₂) serves as a reference.[9]

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. It would show signals for the aromatic protons and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the different carbon environments in the molecule.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of TMB, confirming its identity. The molecular weight of TMB is 240.34 g/mol .[9] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. LC-MS methods are often employed for the analysis of TMB and its metabolites.[9]

Experimental Protocols

The following are generalized protocols for the use of TMB in a typical HRP-based ELISA.

Preparation of TMB Substrate Solution

TMB is poorly soluble in aqueous solutions. Therefore, a stock solution is typically prepared in an organic solvent, which is then diluted into an aqueous buffer immediately before use.

Materials:

-

3,3',5,5'-Tetramethylbenzidine (TMB) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-citrate buffer (pH 5.0) or Acetate buffer (pH 4.9-6.0)[4][7]

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

TMB Stock Solution (e.g., 10 mg/mL): Dissolve 10 mg of TMB powder in 1 mL of DMSO. This stock solution can be stored in aliquots at -20°C for extended periods.[6][7]

-

Working Substrate Buffer: Prepare an appropriate buffer, such as 0.05 M phosphate-citrate, pH 5.0.

-

Final TMB Working Solution (Prepare immediately before use): a. Dilute the TMB stock solution 1:100 in the working substrate buffer (e.g., add 100 µL of TMB stock to 9.9 mL of buffer). b. Immediately before adding to the assay plate, add hydrogen peroxide to a final concentration of approximately 0.01% (e.g., add 3.3 µL of 30% H₂O₂ to 10 mL of the diluted TMB solution).[7]

General ELISA Colorimetric Development

This protocol assumes that all preceding ELISA steps (coating, blocking, antibody incubations, and washing) have been completed.

Materials:

-

Completed ELISA plate

-

TMB Working Solution (prepared as in 3.1)

-

Stop Solution (e.g., 2 M Sulfuric Acid or 1 M Hydrochloric Acid)[4][7]

Procedure:

-

After the final wash step, remove all residual wash buffer from the wells.

-

Add 100 µL of the freshly prepared TMB Working Solution to each well.

-

Incubate the plate in the dark at room temperature for 5-30 minutes. The incubation time will depend on the amount of HRP present and the desired signal intensity. A blue color will develop in positive wells.

-

Kinetic Reading (Optional): The reaction can be monitored by reading the absorbance at 650 nm at multiple time points.

-

Endpoint Reading: Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance of the wells at 450 nm within 5-10 minutes of adding the stop solution.[4]

Visualized Workflows and Relationships

TMB Oxidation Pathway

The following diagram illustrates the two-step oxidation of TMB, which is the basis for its use as a chromogenic substrate.

Figure 1. Oxidation pathway of TMB in the presence of HRP and H₂O₂.

Standard ELISA Workflow with TMB Detection

This diagram outlines the key steps of an indirect ELISA protocol culminating in TMB-based colorimetric detection.

References

- 1. 3,3',5,5'-Tetramethylbenzidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 3. CN108997139B - Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof - Google Patents [patents.google.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. itwreagents.com [itwreagents.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PhotochemCAD | 3,3',5,5'-Tetramethylbenzidine [photochemcad.com]

- 9. 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling precautions for 3,3',5,5'-Tetraethylbenzidine

An In-Depth Technical Guide to the Safe Handling of 3,3',5,5'-Tetraethylbenzidine

This guide provides comprehensive safety and handling information for this compound (TMB), intended for researchers, scientists, and professionals in drug development. It covers toxicological properties, handling procedures, emergency protocols, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a chromogenic substrate commonly used in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical staining procedures. It is a white to light yellow powder that is sensitive to light and moisture.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 54827-17-7 |

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 168 to 171 °C (334 to 340 °F; 441 to 444 K) |

| Solubility | Insoluble in water. Soluble in ethyl acetate, forming a pale blue-green solution. |

| Stability | Stable under normal conditions. Sensitive to prolonged exposure to light and moisture. |

Hazard Identification and Toxicology

While some sources state that this compound does not meet the criteria for classification as a hazardous substance according to Regulation (EC) No 1272/2008, other safety data sheets classify it as causing skin irritation, serious eye irritation, and respiratory irritation. It may also cause sensitization by skin contact. As a benzidine (B372746) derivative, it is prudent to handle it with care, as some benzidines are associated with an increased risk of bladder tumors.

Table 2: Toxicological Data for this compound

| Test | Result | Species |

| LD50 (Intraperitoneal) | 135 mg/kg | Mouse |

| Ames Test | Negative (non-mutagenic) | Salmonella typhimurium |

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: Can cause skin irritation and may lead to sensitization. Absorption through the skin may be harmful.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Accidental ingestion may be harmful.

-

Chronic Exposure: As a benzidine derivative, there is a theoretical concern for carcinogenicity, although TMB itself has tested negative in the Ames test for mutagenicity. Some benzidine-derived compounds can be metabolized to benzidine in the body.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. If skin irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.

Fire-Fighting Measures

This compound is a combustible solid.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray or fog can be used for large fires only.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Combustion may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). Dust may form an explosive mixture with air.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Minor Spills:

-

Avoid breathing dust and contact with skin and eyes.

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.

-

Use dry clean-up procedures and avoid generating dust.

-

Dampen the solid material with water or acetone (B3395972) to prevent dusting before sweeping.

-

Vacuum or sweep up the material and place it in a suitable, sealed container for disposal.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Control personal contact by wearing appropriate protective clothing.

-

Prevent the spillage from entering drains or water courses.

-

Recover the product wherever possible.

-

Follow the clean-up procedures for minor spills.

-

Wash the area down with large amounts of water and prevent runoff into drains.

-

Handling and Storage

-

Handling:

-

Avoid all personal contact, including inhalation.

-

Use in a well-ventilated area.

-

Wear protective clothing, gloves, and eye protection.

-

Do not eat, drink, or smoke when handling this product.

-

Wash hands thoroughly after handling.

-

Keep containers securely sealed when not in use.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Protect from light, moisture, and heat. Recommended storage at 2-8 °C.

-

Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.

-

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use local exhaust ventilation to control dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields.

-

Skin Protection: Wear protective gloves. The choice of glove should be based on breakthrough time and permeation rate. Nitrile rubber gloves are often suitable. Always inspect gloves before use and use proper glove removal technique.

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

Experimental Protocols

Representative Mutagenicity Assay: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98 and TA100 are commonly used.

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), which is an extract of rat liver enzymes, to simulate mammalian metabolism.

-

Procedure: a. The bacterial culture, the test compound at various concentrations, and the S9 mix (or a buffer control) are combined in molten top agar (B569324). b. This mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) compared to the negative control. This compound has been reported as non-mutagenic in this assay.

Representative Skin Irritation Test

This in vivo test evaluates the potential of a substance to cause skin irritation.

Methodology:

-

Test System: The albino rabbit is a commonly used animal model.

-

Procedure: a. A small area of the rabbit's fur is clipped. b. A specified amount of the test substance is applied to a small patch of gauze, which is then applied to the clipped skin. c. The patch is held in place with a semi-occlusive dressing for a set period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The reactions are scored according to a standardized scale. The scores are then used to classify the substance's irritation potential.

Use in ELISA as a Chromogenic Substrate

This compound is a sensitive and safe substrate for horseradish peroxidase (HRP) in ELISA.

Methodology:

-

Preparation of TMB Solution: a. A stock solution can be prepared by dissolving TMB in an organic solvent like DMSO (e.g., 10 mg/mL). b. The working solution is prepared by diluting the stock solution in a suitable buffer (e.g., citrate/acetate buffer, pH 6.0). c. Immediately before use, hydrogen peroxide (H₂O₂) is added to the working solution.

-

ELISA Procedure: a. After the final antibody-HRP conjugate incubation and washing steps in the ELISA protocol, add the TMB working solution to each well. b. Incubate at room temperature, protected from light, for a specified time (e.g., 5-30 minutes) to allow for color development. The reaction produces a blue color.

-

Reading the Results: a. The absorbance of the blue product can be read spectrophotometrically at 655 nm. b. Alternatively, the reaction can be stopped by adding an acid (e.g., 0.5 M H₂SO₄). This turns the solution yellow, and the absorbance is read at 450 nm, which can increase the sensitivity of the assay.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

An In-depth Technical Guide to the Carcinogenicity and Toxicity of 3,3',5,5'-Tetraethylbenzidine

Disclaimer: No direct toxicological or carcinogenicity studies have been identified for 3,3',5,5'-Tetraethylbenzidine in the public domain. This guide provides a comprehensive assessment based on the available data for the closely related analogue, 3,3',5,5'-Tetramethylbenzidine (TMB), and the parent compound, benzidine (B372746). The information herein is intended for researchers, scientists, and drug development professionals to infer potential hazards based on structure-activity relationships.

Executive Summary

Toxicological Data (by Analogy)

Quantitative toxicological data for this compound is not available. The following tables summarize the known data for 3,3',5,5'-Tetramethylbenzidine (TMB).

Table 1: Acute Toxicity of 3,3',5,5'-Tetramethylbenzidine

| Species | Route of Administration | Toxicity Value | Reference |

| Mouse | Intraperitoneal | LD50: 135 mg/kg | N/A |

Table 2: Genotoxicity of 3,3',5,5'-Tetramethylbenzidine

| Assay | Strain(s) | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA98, TA100 | With and without S9 mix | Negative | N/A |

Carcinogenicity (Inferred)

Benzidine is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), primarily causing bladder cancer.[2] The carcinogenicity of benzidine is dependent on its metabolic activation.

Structure-Activity Relationships

The carcinogenicity of benzidine derivatives is strongly influenced by their chemical structure. The addition of four methyl groups to the benzidine molecule to form TMB has been shown to abolish its mutagenic activity. This suggests that steric hindrance from the alkyl groups at the 3,3',5,5'-positions may prevent the necessary metabolic activation steps that lead to the formation of carcinogenic intermediates. It is plausible that the ethyl groups in this compound would provide similar or even greater steric hindrance, thus potentially reducing or eliminating its carcinogenic potential compared to benzidine. However, without experimental data, this remains a hypothesis.

Metabolic Activation of Benzidine

The primary pathway for benzidine-induced carcinogenesis involves a series of metabolic activation steps. This process is crucial for understanding the potential risks of its derivatives. The key steps include:

-

N-acetylation: Benzidine is first acetylated in the liver to N-acetylbenzidine and subsequently to N,N'-diacetylbenzidine.[4]

-

N-hydroxylation: Cytochrome P450 enzymes in the liver then N-hydroxylate N,N'-diacetylbenzidine to form N-hydroxy-N,N'-diacetylbenzidine.[4]

-

Formation of Reactive Esters: In the bladder, the N-hydroxy metabolite can be further activated by enzymes like N,O-acyltransferase to form a reactive nitrenium ion.[4]

-

DNA Adduct Formation: This highly reactive nitrenium ion can then bind to DNA, forming adducts that can lead to mutations if not repaired, ultimately initiating cancer.[2]

Peroxidase-catalyzed oxidation is another activation pathway that can occur in extra-hepatic tissues.[3]

Experimental Protocols

Detailed experimental protocols for assessing the carcinogenicity and toxicity of aromatic amines like this compound would follow established guidelines.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5]

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use multiple strains of S. typhimurium with different mutations in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[6]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[7]

-

Procedure: a. Prepare a top agar (B569324) containing a trace amount of histidine (to allow for a few cell divisions) and the bacterial culture. b. Add the test compound at various concentrations to the top agar. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.[6]

-

Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[5]

In Vivo Rodent Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of this compound in a long-term animal study.

Methodology (based on NTP guidelines):

-

Animal Model: Use both sexes of two rodent species, typically Fischer 344 rats and B6C3F1 mice.[8]

-

Dose Selection: Determine dose levels based on a subchronic toxicity study (e.g., 90-day study). The highest dose should be the maximum tolerated dose (MTD), which causes minimal toxicity without significantly altering lifespan.

-

Administration: Administer the test compound for the majority of the animal's lifespan (e.g., 2 years), typically through diet, drinking water, or gavage.

-

Observation: Monitor the animals daily for clinical signs of toxicity and palpate for tumors regularly.

-

Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any observed lesions for histopathological examination.

-

Evaluation: Statistically compare the incidence of tumors in the treated groups with the concurrent control group. An increased incidence of tumors at any site is indicative of carcinogenic potential.

In Vitro Micronucleus Assay

Objective: To assess the potential of this compound to cause chromosomal damage.

Methodology:

-

Cell System: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.[9]

-

Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[10][11]

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

-

Scoring: Under a microscope, score the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.[12]

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion and Recommendations

There is a complete lack of empirical data on the carcinogenicity and toxicity of this compound. Based on structure-activity relationships and the data available for 3,3',5,5'-Tetramethylbenzidine, it is hypothesized that the tetraethyl derivative may have a low carcinogenic potential due to steric hindrance of metabolic activation. However, this cannot be confirmed without experimental testing. It is strongly recommended that, at a minimum, in vitro genotoxicity studies (Ames test, micronucleus assay) be conducted to provide an initial assessment of its mutagenic potential. Should these tests indicate any concerns, or if significant human exposure is anticipated, further in vivo studies would be warranted. Professionals should handle this compound with caution, assuming it may possess hazards similar to other benzidine derivatives until proven otherwise.

References

- 1. epa.gov [epa.gov]

- 2. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. enamine.net [enamine.net]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 12. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]

The Reaction of 3,3',5,5'-Tetramethylbenzidine with Horseradish Peroxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and practical applications of the reaction between the chromogenic substrate 3,3',5,5'-Tetramethylbenzidine (TMB) and the enzyme Horseradish Peroxidase (HRP). This reaction is a cornerstone of many immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA), due to its high sensitivity and reliability. While the query specified 3,3',5,5'-Tetraethylbenzidine, the vast body of scientific literature and commercially available reagents focus on 3,3',5,5'-Tetramethylbenzidine (TMB). The principles, reaction mechanisms, and protocols outlined in this document for TMB are considered to be directly applicable to its tetraethyl analogue, though minor variations in reaction kinetics and optimal conditions may exist.

Core Reaction Mechanism

The enzymatic reaction catalyzed by Horseradish Peroxidase (HRP) involves the transfer of electrons from a substrate to hydrogen peroxide (H₂O₂), resulting in the oxidation of the substrate and the reduction of H₂O₂ to water. In this context, TMB serves as the chromogenic hydrogen donor.

The reaction proceeds in a two-step process:

-

One-Electron Oxidation: In the presence of HRP and hydrogen peroxide, TMB undergoes a one-electron oxidation to form a blue-colored cation radical. This intermediate product has a maximum absorbance at approximately 652 nm.[1][2]

-

Two-Electron Oxidation: Further oxidation of the cation radical, or the addition of a strong acid (stop solution), leads to a two-electron oxidation product, a yellow-colored diimine. This final product exhibits a maximum absorbance at 450 nm.[1][2] The addition of an acid stop solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), not only halts the enzymatic reaction but also enhances the sensitivity of the assay by converting the blue product to the more stable and intensely colored yellow diimine.[3]

Quantitative Data

The following tables summarize key quantitative parameters associated with the HRP-TMB reaction, providing a basis for assay development and optimization.

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Absorptivity (ε) of Blue Product | 3.9 x 10⁴ M⁻¹ cm⁻¹ | 652 | [4] |

| Molar Absorptivity (ε) of Yellow Product | 5.9 x 10⁴ M⁻¹ cm⁻¹ | 450 | [4] |

| Component | Recommended Concentration Range | Reference |

| TMB | 0.1 - 0.4 mg/mL | [5] |

| Hydrogen Peroxide (H₂O₂) | 0.01% - 0.03% | [5] |

| HRP Conjugate | Varies by application, typically ng/mL to µg/mL | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core reaction pathway and a typical experimental workflow for an HRP-TMB-based ELISA.

Caption: HRP-TMB Reaction Pathway

Caption: Typical ELISA Workflow

Experimental Protocols

Below are detailed methodologies for key experiments involving the HRP-TMB reaction, primarily within the context of an ELISA.

Preparation of TMB Substrate Solution

Materials:

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium Acetate Buffer (pH 5.5-6.0)

-

30% Hydrogen Peroxide (H₂O₂)

Procedure:

-

TMB Stock Solution: Dissolve 10 mg of TMB in 1 mL of DMSO. This stock solution should be stored in a light-protected container at 4°C.

-

Working Substrate Solution: Immediately before use, prepare the working solution. For every 10 mL of 0.1 M Sodium Acetate Buffer, add 100 µL of the TMB stock solution and 2 µL of 30% H₂O₂. Mix gently. This solution is light-sensitive and should be used within a few hours.

Note: Many commercial kits provide a ready-to-use, one-component TMB substrate solution, which offers greater stability and convenience.

General ELISA Protocol

This protocol outlines the final steps of a typical indirect ELISA where the HRP-TMB system is used for detection.

Materials:

-

Microplate coated with antigen and blocked

-

Sample (containing primary antibody)

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

TMB Working Substrate Solution (prepared as above)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Primary Antibody Incubation: Add 100 µL of the diluted sample to each well of the microplate. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Aspirate the contents of the wells and wash each well three to five times with 200-300 µL of Wash Buffer.

-

Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 2.

-

Substrate Reaction: Add 100 µL of the TMB Working Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development (a blue color will appear in positive wells).

-

Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Kinetic Assay

For applications requiring real-time monitoring of the reaction, the absorbance of the blue product can be measured over time.

Procedure:

-

Follow the General ELISA Protocol up to step 4.

-

Kinetic Reading: Add 100 µL of the TMB Working Substrate Solution to each well. Immediately place the microplate in a microplate reader set to measure absorbance at 652 nm.

-

Take readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 15-30 minutes).

-

The rate of color development (change in absorbance over time) is proportional to the amount of HRP present.

Conclusion

The reaction between 3,3',5,5'-Tetramethylbenzidine and Horseradish Peroxidase is a robust and highly sensitive method for detection in a wide range of immunoassays. Understanding the underlying mechanism, kinetic parameters, and proper experimental protocols is crucial for generating reliable and reproducible results in research and diagnostic applications. The information provided in this guide serves as a comprehensive resource for professionals working with this essential biochemical tool.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 3. Rationale of 3,3',5,5'-Tetramethylbenzidine as the Chromogenic Substrate in Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. itwreagents.com [itwreagents.com]

- 6. [Horseradish peroxidase: kinetic studies and optimization of peroxidase activity determination using the substrates H2O2 and 3,3',5,5'-tetramethylbenzidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxidation products of 3,3',5,5'-Tetraethylbenzidine and their characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetraethylbenzidine (TEB) is a chromogenic substrate belonging to the benzidine (B372746) family. Due to their ability to produce distinct color changes upon oxidation, these compounds are pivotal in a multitude of biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISAs) where horseradish peroxidase (HRP) is a common enzymatic label. The oxidation of TEB proceeds through a well-defined series of reactions, yielding products with unique spectral characteristics. This guide provides a comprehensive overview of the oxidation products of TEB, their properties, and the methodologies for their generation and characterization.

While specific literature on this compound (TEB) is limited, its close analog, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), has been extensively studied. The oxidation mechanism and spectral properties of TEB are predicted to be highly similar to those of TMB, with potential minor shifts in absorption maxima due to the differing electronic effects of ethyl versus methyl groups. This guide will primarily reference the well-documented characteristics of TMB as a model for TEB.

Oxidation Pathways and Products

The oxidation of TEB is a two-step process involving the sequential loss of two electrons. This can be initiated by enzymatic catalysts like horseradish peroxidase (HRP) in the presence of hydrogen peroxide, or through electrochemical means.

First Oxidation Step: Formation of the Cation Radical and Charge-Transfer Complex

The initial step is a one-electron oxidation of the TEB molecule. This results in the formation of a cation free radical.[1][2] This radical species exists in equilibrium with a blue-colored charge-transfer complex formed between the parent TEB diamine and the two-electron oxidation product, the diimine.[2] This complex is responsible for the characteristic blue color observed in the initial stages of the reaction and has absorption maxima at approximately 370 nm and 652 nm.[3]

Second Oxidation Step: Formation of the Diimine

Further oxidation leads to the loss of a second electron, resulting in the formation of a yellow diimine product.[2][3] This species is stable, particularly in acidic conditions, and exhibits a strong absorbance maximum at around 450 nm.[1][3][4] The addition of an acid, such as sulfuric acid, is often used as a stop solution in assays, which facilitates the complete conversion to the yellow diimine and enhances the stability of the color for measurement.[5][6]

Visualization of the Oxidation Pathway

The following diagram illustrates the sequential oxidation of this compound.

Characteristics of Oxidation Products

The distinct spectral properties of the TEB oxidation products allow for their quantification in various assays. The following table summarizes the key characteristics, based on data for the closely related TMB.

| Oxidation Product | Color | Absorption Maxima (λmax) | Molar Absorptivity (ε) |

| Charge-Transfer Complex | Blue | ~370 nm and ~652 nm | 39,000 M⁻¹cm⁻¹ at 652 nm[5] |

| Diimine | Yellow | ~450 nm | 59,000 M⁻¹cm⁻¹ at 450 nm[5] |

Experimental Protocols

Enzymatic Oxidation using Horseradish Peroxidase (HRP)

This protocol describes a typical procedure for the HRP-catalyzed oxidation of TEB, commonly employed in ELISA.

Materials:

-

This compound (TEB) solution

-

Hydrogen peroxide (H₂O₂)

-

Horseradish Peroxidase (HRP)

-

Acetate (B1210297) buffer (pH 4.9)[1]

-

Stop solution (e.g., 0.5 M Sulfuric Acid)[1]

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a working solution of TEB in an appropriate buffer, such as 0.08 M acetate buffer (pH 4.9).[1]

-

Add hydrogen peroxide to the TEB solution. A typical concentration ratio is 1.25 mM TEB to 2.21 mM H₂O₂.[1]

-

Initiate the reaction by adding HRP or a sample containing an HRP-conjugate.

-

Incubate the reaction mixture at room temperature, protected from direct light. A blue color will develop.

-

The reaction can be monitored kinetically by measuring the absorbance at ~650 nm, or as an endpoint assay.

-

For an endpoint assay, stop the reaction by adding an equal volume of the stop solution. The color will change from blue to yellow.

-

Measure the absorbance at 450 nm within a short time frame after adding the stop solution, as the yellow product may not be stable over long periods.[1]

The workflow for a typical HRP-based assay utilizing TEB is depicted below.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Some aspects of the chromogen 3,3',5,5'-tetramethylbenzidine as hydrogen donor in a horseradish peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. itwreagents.com [itwreagents.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3,3',5,5'-Tetramethylbenzidine (TMB) in ELISA

Audience: Researchers, scientists, and drug development professionals.

Note on 3,3',5,5'-Tetraethylbenzidine (TEB): Initial searches for protocols involving this compound (TEB) in ELISA did not yield specific application notes. The vast majority of available scientific literature and commercial products refer to 3,3',5,5'-Tetramethylbenzidine (TMB) as the standard chromogenic substrate for Horseradish Peroxidase (HRP) in ELISA. Therefore, these application notes will focus on the widely used and well-documented TMB.

Introduction to TMB as a Chromogenic Substrate

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to antibodies in Enzyme-Linked Immunosorbent Assays (ELISAs).[1] In the presence of HRP and a peroxide, TMB is oxidized, resulting in a distinct color change that can be quantified spectrophotometrically. This reaction forms the basis of signal detection in many colorimetric ELISAs.[2] TMB is favored over other chromogens like o-phenylenediamine (B120857) (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) due to its higher sensitivity and lower toxicity.[3]

The oxidized product of TMB is blue, which can be read directly or converted to a yellow color by the addition of a stop solution (typically a strong acid).[4] This allows for both kinetic and endpoint measurements.[5]

Principle of the HRP-TMB Reaction

The enzymatic reaction catalyzed by HRP involves the transfer of electrons from TMB to hydrogen peroxide (H₂O₂), resulting in the oxidation of TMB and the reduction of H₂O₂ to water.[2] The reaction proceeds in two main steps:

-

One-electron oxidation: HRP oxidizes TMB to a blue-green cation free radical. This product has a maximum absorbance at approximately 652 nm.[1]

-

Two-electron oxidation: Further oxidation or the addition of an acid stop solution converts the cation free radical into a yellow diimine product. This final product has a maximum absorbance at 450 nm.[1][5]

The intensity of the color produced is directly proportional to the amount of HRP-conjugated antibody bound to the target antigen, which in turn corresponds to the concentration of the analyte in the sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of TMB in ELISA protocols.

| Parameter | Value | Notes |

| TMB Stock Solution | 10 mg/mL in DMSO | A common starting concentration for preparing working solutions.[6] |

| Working Substrate Solution | Varies by kit; e.g., 75 µL TMB substrate per 1 mL TMB peroxide. | Often provided as a ready-to-use solution or a two-component system.[7] |

| Volume per Well | 100-200 µL | 100 µL is a common volume for 96-well plates.[5][8][9] |

| Incubation Time | 3 - 30 minutes | Optimal time depends on assay sensitivity and desired signal intensity.[5][8] |

| Incubation Temperature | Room temperature (or 37°C for faster development) | Incubation should be done in the dark to prevent TMB degradation.[8] |

| Blue Product Absorbance | 370 nm or 620-655 nm | For kinetic assays or when a stop solution is not used.[7][9] |

| Yellow Product Absorbance | 450 nm | After addition of an acidic stop solution.[5][7] |

| Stop Solution | 1N HCl or 0.5 M H₂SO₄ | Typically added in a volume equal to the substrate solution (e.g., 100 µL).[6][9] |

| Sensitivity | Detection limits can reach as low as 20 pg/mL. | Varies depending on the specific TMB formulation and assay conditions.[10] |

Detailed Experimental Protocols

Preparation of Reagents

-

TMB Substrate Working Solution:

-

From a kit: If using a commercial kit, prepare the TMB solution according to the manufacturer's instructions. This may involve mixing two components (TMB and peroxide solution) in equal volumes immediately before use.[5]

-

From stock solutions: To prepare a working solution from a 10 mg/mL TMB stock in DMSO, dilute 1 mL of the stock solution in 9 mL of a phosphate-citrate buffer (pH 5.2). Add 2 µL of 30% hydrogen peroxide. This solution should be prepared fresh.[6]

-

-

Wash Buffer: Phosphate-buffered saline (PBS) containing 0.05% Tween-20 (PBST).

-

Stop Solution: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄).

Standard ELISA Protocol

This protocol assumes a sandwich ELISA format where the plate has been coated with a capture antibody, blocked, and incubated with the sample and an HRP-conjugated detection antibody.

-

Final Wash: After incubation with the HRP-conjugated detection antibody, wash the wells of the 96-well plate 3-5 times with ~200 µL of wash buffer per well. Ensure to remove all residual wash buffer by inverting and tapping the plate on a clean paper towel.[8]

-

Substrate Addition: Add 100 µL of the freshly prepared TMB substrate working solution to each well.[8]

-

Incubation: Incubate the plate at room temperature (20-25°C) for 15-30 minutes.[5] The incubation should be carried out in the dark to protect the TMB from light degradation. Monitor the color development; a blue color will appear in positive wells.

-

Stopping the Reaction (Endpoint Assay): Add 100 µL of stop solution to each well. The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[5]

-

Absorbance Reading: Read the optical density (OD) of each well within 30 minutes of adding the stop solution. Use a microplate reader set to 450 nm.[5] For kinetic assays, the absorbance of the blue product can be read at 650 nm at multiple time points before adding the stop solution.

Visualizations

General ELISA Workflow

Caption: A diagram illustrating the sequential steps of a typical sandwich ELISA protocol using TMB as the chromogenic substrate.

TMB Reaction Pathway

Caption: A schematic of the HRP-catalyzed oxidation of TMB, showing the transition from a colorless substrate to a blue product, and finally to a yellow product upon acidification.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. bmrservice.com [bmrservice.com]

- 8. 1.transgenbiotech.com [1.transgenbiotech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for 3,3',5,5'-Tetramethylbenzidine (TMB) in Immunoblotting and Western Blot Analysis

A Note on 3,3',5,5'-Tetraethylbenzidine (TEB): Extensive literature searches did not yield specific application notes or protocols for the use of this compound (TEB) in immunoblotting and Western blot analysis. The closely related compound, 3,3',5,5'-Tetramethylbenzidine (TMB), is the widely used and well-documented chromogenic substrate for these applications. Therefore, the following application notes and protocols are provided for TMB as the industry-standard alternative.

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in immunoblotting and Western blot analysis.[1][2] The enzymatic reaction of HRP with TMB in the presence of hydrogen peroxide produces a blue, insoluble precipitate that localizes to the protein bands on a membrane (nitrocellulose or PVDF).[2] This allows for the visual detection of the target protein. TMB offers a non-carcinogenic alternative to other chromogenic substrates like diaminobenzidine (DAB).[3]

Principle of TMB-Based Detection

The detection method is based on the HRP-catalyzed oxidation of TMB. HRP, in the presence of its substrate hydrogen peroxide, converts TMB into a blue-colored oxidation product. This product precipitates onto the membrane at the site of the antigen-antibody-HRP complex, forming a distinct blue band. The reaction can be stopped by washing the membrane with water.

Quantitative Data Summary

The following table summarizes key quantitative parameters of TMB as a chromogenic substrate for Western blotting.

| Parameter | Value | Reference |

| Sensitivity | Can detect as little as 0.15 ng of protein. | [2] |

| Reaction Time | 5-15 minutes at room temperature. | [2] |

| Color of Precipitate | Dark blue or blue-purple. | [2] |

| Compatibility | Nitrocellulose and PVDF membranes. | [2] |

| Stability of Signal | Signal can remain on a dried, dark-stored membrane for up to a week. | |

| Storage of Solution | Ready-to-use solutions are stable for at least 1 year at 2-8°C. |

Experimental Protocols

-

Membrane (Nitrocellulose or PVDF) with transferred proteins, blocked, and incubated with primary and HRP-conjugated secondary antibodies.

-

TMB Liquid Substrate Solution (ready-to-use).

-

Ultrapure water.

-

Shaker.

-

Imaging system (camera or scanner).

Procedure:

-

Washing: After incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly to remove any unbound antibody. Typically, this involves several washes with a buffer such as Tris-Buffered Saline with Tween 20 (TBST).

-

Substrate Preparation: If using a ready-to-use TMB solution, allow it to come to room temperature before use.

-

Incubation: Place the membrane on a clean, flat surface. Add a sufficient volume of the TMB substrate solution to completely cover the surface of the membrane.[2] A typical volume is 3 mL for a mini-gel sized membrane (10 x 10 cm).[2] Incubate the membrane with the TMB solution for 5-15 minutes at room temperature on a shaker.[2]

-

Monitoring: Visually monitor the development of the blue bands. The reaction should be stopped when the desired band intensity is reached and before the background becomes too high.[2]

-

Stopping the Reaction: To stop the color development, remove the TMB solution and wash the membrane with ultrapure water for at least 1 minute.[2]

-

Imaging and Storage: The blot can be imaged while wet.[2] For storage, the membrane should be dried completely and stored in the dark. The signal should be stable for at least a week under these conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background | - Incubation with TMB was too long.- Insufficient washing after primary or secondary antibody incubation.- Primary or secondary antibody concentration too high. | - Decrease TMB incubation time.- Increase the number and duration of washes.- Optimize antibody concentrations by performing a titration. |

| No Signal or Weak Signal | - Insufficient amount of target protein.- Primary or secondary antibody concentration too low.- Inactive HRP enzyme. | - Load more protein onto the gel.- Increase antibody concentrations.- Use a fresh HRP conjugate and ensure proper storage. |

| Non-specific Bands | - Primary antibody is not specific enough.- Antibody concentration is too high. | - Use a more specific primary antibody.- Decrease the primary antibody concentration and/or increase washing times. |

Comparison with Other Chromogenic Substrates

TMB is often compared to other chromogenic substrates, primarily DAB.

| Substrate | Color | Sensitivity | Carcinogenicity | Stability of Precipitate |

| TMB | Blue | High | Non-carcinogenic | Good |

| DAB | Brown | High | Suspected carcinogen | Excellent |

A study comparing particulate TMB and DAB for immunoblotting found that TMB is a more efficient substrate because it is easily prepared, stable, and less carcinogenic than DAB.[4] The same study reported similar sensitivity limits for both substrates.[4]

Logical Relationships in Western Blotting

Conclusion

3,3',5,5'-Tetramethylbenzidine is a robust and sensitive chromogenic substrate for HRP-based detection in Western blotting and immunoblotting. Its safety profile, ease of use, and good sensitivity make it an excellent choice for routine protein detection. The provided protocols and troubleshooting guide should enable researchers to successfully implement TMB-based detection in their workflows.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with 3,3',5,5'-Tetramethylbenzidine (TMB)

Notice: Initial searches for protocols involving 3,3',5,5'-Tetraethylbenzidine (TEB) in immunohistochemistry (IHC) did not yield specific and established procedures. The scientific literature and commercial applications predominantly feature the related compound, 3,3',5,5'-Tetramethylbenzidine (B1203034) (TMB), as a chromogenic substrate for horseradish peroxidase (HRP) in immunodetection assays. This document provides detailed information and protocols for the use of TMB in IHC, which is a well-documented and widely accepted alternative.

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), widely used in various immunodetection methods, including enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC).[1] In the presence of HRP and hydrogen peroxide, TMB is oxidized, leading to the formation of a colored product, which allows for the visualization of the target antigen in tissue sections.[2] TMB is considered a safer alternative to other benzidine-based chromogens, as it is not mutagenic according to the Ames test.[3]